molecular formula C8H11F3N2O B11894970 8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one

8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one

Cat. No.: B11894970
M. Wt: 208.18 g/mol
InChI Key: CISGVSGCIIYQNU-UHFFFAOYSA-N
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Description

8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a three-component synthesis involving trifluoromethylated hexahydropyrrolo[1,2-a]imidazol-5-ones and hexahydropyrrolo[1,2-a]pyrimidin-6-ones has been reported .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluoromethyl group can enhance its binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • Hexahydropyrrolo[2,3-b]indole derivatives
  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness: 8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C8H11F3N2O

Molecular Weight

208.18 g/mol

IUPAC Name

8a-(trifluoromethyl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one

InChI

InChI=1S/C8H11F3N2O/c9-8(10,11)7-3-2-6(14)13(7)5-1-4-12-7/h12H,1-5H2

InChI Key

CISGVSGCIIYQNU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCC(=O)N2C1)C(F)(F)F

Origin of Product

United States

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